2,4-Pentanedione, peroxide

Overview

Description

2,4-Pentanedione is a colorless or slightly yellow flammable liquid. It is miscible with most organic solvents and forms organometallic complexes. Its chemical formula is C5H8O2 .

Synthesis Analysis

The synthesis of 2,4-pentanedione involves the condensation of two molecules of acetone (propanone). The reaction typically occurs in the presence of an acid or base catalyst. The resulting product is acetylacetone, which is the keto-enol tautomeric form of 2,4-pentanedione. The keto form predominates in most solvents .

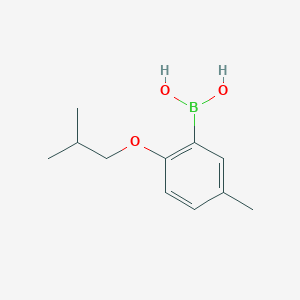

Molecular Structure Analysis

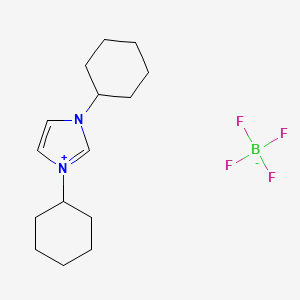

The molecular structure of 2,4-pentanedione consists of a central carbon atom bonded to two carbonyl groups (C=O) and two methyl (CH3) groups. The keto-enol tautomerism allows for rapid interconversion between the keto and enol forms, where the enol form has a hydroxyl group (OH) attached to one of the carbons. This dynamic equilibrium plays a crucial role in its reactivity .

Scientific Research Applications

Enzyme-mediated Polymerization

Research demonstrates the utility of 2,4-Pentanedione, peroxide in enzyme-mediated polymerization processes. Specifically, it acts as a reductant in the horseradish peroxidase-catalyzed polymerization of acrylamide, indicating its potential in controlling the polymerization process and influencing the molecular weight of polymers through reaction conditions optimization (Durand et al., 2000; Durand et al., 2001).

Environmental Remediation

2,4-Pentanedione, peroxide has been implicated in environmental remediation efforts, specifically in the chemical oxidation of contaminants. Studies suggest its efficacy in the in-situ treatment of contaminated soils through the oxidation of pollutants like pentachlorophenol and trichloroethylene, highlighting its potential in enhancing soil remediation techniques (Ravikumar & Gurol, 1994).

Advanced Oxidation Processes

The role of 2,4-Pentanedione, peroxide in advanced oxidation processes (AOPs) has been extensively reviewed, with a focus on its use in Fenton and photo-Fenton processes for the degradation of organic pollutants. These studies underscore its effectiveness in generating reactive oxygen species for pollutant degradation, offering insights into its applicability in wastewater treatment and other environmental applications (Neyens & Baeyens, 2003).

Catalytic Applications

Investigations into the catalytic applications of 2,4-Pentanedione, peroxide have demonstrated its potential in the removal of environmental pollutants. A study employing a hybrid sol-gel zirconia matrix revealed its catalytic activity in the removal of the herbicide MCPA, proposing a mechanism involving the degradation of the herbicide facilitated by the catalytic action of 2,4-Pentanedione, peroxide complexes (Aronne et al., 2012).

Oxidative Stress and Plant Research

Furthermore, 2,4-Pentanedione, peroxide has been utilized in studies investigating oxidative stress in plants, particularly focusing on the mechanisms plants employ to manage reactive oxygen species like hydrogen peroxide. These studies contribute to our understanding of plant responses to environmental stressors and the role of catalases in mitigating oxidative damage (Mhamdi et al., 2010).

properties

IUPAC Name |

3-(2,4-dioxopentan-3-ylperoxy)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILENATNBFPBMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

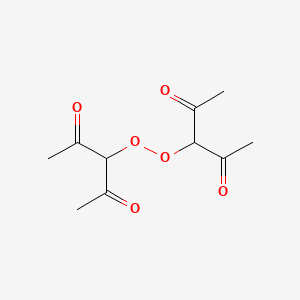

Canonical SMILES |

CC(=O)C(C(=O)C)OOC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,4-Pentanedione, peroxide | |

CAS RN |

37187-22-7 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylacetone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037187227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)